molecular formula C22H18N4O4S B2536961 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895428-01-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2536961
CAS RN: 895428-01-0
M. Wt: 434.47
InChI Key: RABLZMVGQQGNTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been monitored by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using 1H-NMR, 13C-NMR, IR, and mass spectral data .

Scientific Research Applications

Anticancer Activity

Research on similar compounds to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide shows potential in anticancer applications. For example, a study synthesized and evaluated a series of N-(pyridin-3-yl)benzamide derivatives for their anticancer activity against various human cancer cell lines. These compounds showed moderate to good activity, especially those containing methoxy and nitro groups in the benzamide moiety (Mohan et al., 2021).

Fluorescence Properties for Medical Imaging

Compounds related to this compound have been explored for their fluorescence properties, which can be useful in medical imaging. For example, Co(II) complexes of related compounds demonstrated fluorescence quenching, which could be utilized in fluorescence imaging techniques (Vellaiswamy & Ramaswamy, 2017).

Drug Synthesis and Modification

This class of compounds is also involved in the synthesis and modification of various drugs. For instance, a study presented a high-yield synthesis method for a compound structurally similar to this compound, which can be used in the preparation of drugs like (S)-123I-IBZM (Bobeldijk et al., 1990).

Antimicrobial Activity

Thiazole-based compounds, which share structural similarities with this compound, have been shown to possess antimicrobial properties. For example, synthesized thiazole derivatives were reported to have good antimicrobial activity, particularly when substituted with electron-donating groups like hydroxyl, amino, and methoxy (Chawla, 2016).

Anti-Parasitic Activity

Studies have also explored the anti-parasitic activities of thiazolides, a class of compounds that includes derivatives of thiazoles like this compound. These compounds have shown effectiveness against a broad range of helminths, protozoa, and bacteria (Hemphill et al., 2007).

Safety and Hazards

The safety and hazards of this compound are not specifically mentioned in the available resources .

Future Directions

Future directions could involve the synthesis and evaluation of similar compounds for their anti-inflammatory and anti-proliferative activities .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-9-10-18(30-2)19-20(14)31-22(24-19)25(13-15-6-5-11-23-12-15)21(27)16-7-3-4-8-17(16)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLZMVGQQGNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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